molecular formula C8H16O B1586804 (2R)-2-hexyloxirane CAS No. 77495-66-0

(2R)-2-hexyloxirane

Cat. No.: B1586804
CAS No.: 77495-66-0
M. Wt: 128.21 g/mol
InChI Key: NJWSNNWLBMSXQR-MRVPVSSYSA-N
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Description

(2R)-2-hexyloxirane: is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a hexyl group attached to the second carbon of the oxirane ring The (2R) configuration indicates that the hexyl group is positioned in a specific spatial arrangement, making it a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-hexyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 1-hexene, can be subjected to epoxidation using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the asymmetric epoxidation of alkenes using chiral catalysts. These catalysts, often based on transition metals, facilitate the selective formation of the desired enantiomer. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-hexyloxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols. For example, treatment with osmium tetroxide (OsO4) results in the formation of a vicinal diol.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols attack the electrophilic carbon, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alcohols

Major Products Formed:

    Oxidation: Vicinal diols

    Reduction: Alcohols

    Substitution: Substituted alcohols, amines, or thiols

Scientific Research Applications

Chemistry: In organic synthesis, (2R)-2-hexyloxirane serves as a valuable intermediate for the preparation of various chiral compounds. Its ability to undergo ring-opening reactions makes it a versatile building block for the synthesis of complex molecules.

Biology: In biological research, this compound is used as a chiral probe to study enzyme-catalyzed reactions. Its interactions with enzymes provide insights into the stereochemical aspects of enzymatic processes.

Medicine: Although not widely used in medicine, this compound has potential applications in drug development. Its chiral nature allows for the exploration of enantioselective interactions with biological targets, which is crucial in the design of chiral drugs.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-hexyloxirane primarily involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. When a nucleophile attacks the electrophilic carbon of the oxirane ring, the ring opens, leading to the formation of a new bond. This reactivity is exploited in various chemical transformations, enabling the synthesis of diverse compounds.

Comparison with Similar Compounds

    (2S)-2-hexyloxirane: The enantiomer of (2R)-2-hexyloxirane, differing only in the spatial arrangement of the hexyl group.

    1,2-epoxyhexane: A similar oxirane compound with the epoxide ring located at the first and second carbons.

    2,3-epoxyhexane: Another oxirane compound with the epoxide ring located at the second and third carbons.

Uniqueness: The uniqueness of this compound lies in its specific (2R) configuration, which imparts distinct stereochemical properties. This chiral nature is crucial in applications where enantioselectivity is important, such as in asymmetric synthesis and chiral recognition processes. The ability to selectively produce and utilize the (2R) enantiomer makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

(2R)-2-hexyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSNNWLBMSXQR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364622
Record name (2R)-2-hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77495-66-0
Record name (2R)-2-Hexyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77495-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-hexyl-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In this example, the liquid phase epoxidation of an olefinic compound with an organic hydroperoxide was carried out in the presence of a catalytic amount of a boron containing substance in accordance with the instant invention. A 250 ml. flask equipped with a stirrer, thermometer, reflux condenser and dropping funnel was charged with 84 g. octene-1 and 1 g. tungsten boride (WB). The charged mixture was heated to 90° C and 90% tertiary butyl hydroperoxide was added dropwise until a total of 25 g. had been added. The reaction mixture was then heated at reflux (108°-110° C) for 220 minutes with stirring. The heated mixture was allowed to cool and then the crude reaction product was analyzed. The analysis indicated a 36% yield of octene oxide based on the amount of charged hydroperoxide. The crude reaction product was filtered by conventional methods and the resulting filtrate was analyzed for metal content by atomic absorption analysis. No metals were detected in the filtrate.
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36%

Synthesis routes and methods II

Procedure details

To a solution of 0.50 g of sixth generation PAMAM in 5 mL of methanol was added 0.56 g of epoxyoctane. After 6 days at room temperature, the solvent was evaporated in vacuo to give 0.80 g of colorless oil. The material was soluble in chloroform, toluene or methanol, but not soluble in water. The 13C-NMR spectrum was in accord with a dendrimer with C-8 alkyl groups attached to its terminal amines.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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